Melittin's Inherent Potency Against Multidrug-Resistant A. baumannii Matches Mastoparan
In a direct head-to-head comparison of 15 antimicrobial peptides against both colistin-susceptible and colistin-resistant Acinetobacter baumannii clinical isolates, melittin and mastoparan exhibited identical and superior activity compared to other AMPs, both achieving a minimum inhibitory concentration (MIC) of 4 mg/L [1]. This demonstrates that melittin retains its full potency against a critical, highly resistant Gram-negative pathogen, positioning it as a key reference standard for anti-A. baumannii drug development.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 4 mg/L |
| Comparator Or Baseline | Mastoparan: 4 mg/L; Indolicidin and 12 other AMPs tested, all with higher MICs |
| Quantified Difference | Equal potency to the most active comparator (Mastoparan) and superior to all other 13 AMPs tested. |
| Conditions | Microdilution assay against clinical isolates of colistin-susceptible and colistin-resistant Acinetobacter baumannii. |
Why This Matters
For procurement targeting multi-drug resistant Gram-negative pathogens, melittin provides a well-documented, potent benchmark activity against A. baumannii, where many other standard AMPs are less effective.
- [1] López-Rojas, R., Docobo-Pérez, F., Pachón-Ibáñez, M. E., et al. In vitro activity of several antimicrobial peptides against colistin-susceptible and colistin-resistant Acinetobacter baumannii. Clinical Microbiology and Infection, 2014, 20(12), O1016-O1021. View Source
